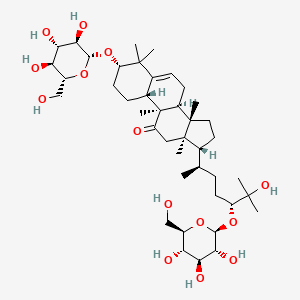![molecular formula C12H10F3N3O B2872093 N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine CAS No. 2415566-72-0](/img/structure/B2872093.png)
N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine is a novel chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been found to target the protein kinase B (Akt) pathway, which plays a critical role in the survival and growth of cancer cells.
Biochemical and Physiological Effects:
N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine has been shown to exhibit both biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have low toxicity levels, making it a potentially safe and effective anticancer drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine for lab experiments is its potent inhibitory activity against certain types of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of this compound is that it may not be effective against all types of cancer cells, and further research is needed to determine its efficacy against different types of cancer.
Direcciones Futuras
There are several future directions for the research on N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine. One direction is to further investigate its mechanism of action and identify other potential targets for this compound. Another direction is to develop more potent derivatives of this compound that may be more effective against different types of cancer cells. Additionally, research could be conducted to explore the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases.
Métodos De Síntesis
The synthesis of N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine involves a multi-step process that includes the reaction of 4-chloro-3,5-dimethylpyridine with difluoromethoxybenzene in the presence of a base to yield 4-(difluoromethoxy)phenyl-3,5-dimethylpyridine. This intermediate is then reacted with 5-fluoro-6-methylpyrimidine-4-amine in the presence of a catalyst to yield the final product.
Aplicaciones Científicas De Investigación
N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. It has been found to exhibit potent inhibitory activity against certain types of cancer cells, making it a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-7-10(13)11(17-6-16-7)18-8-2-4-9(5-3-8)19-12(14)15/h2-6,12H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVUQDIOMHBJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC=C(C=C2)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one](/img/structure/B2872011.png)
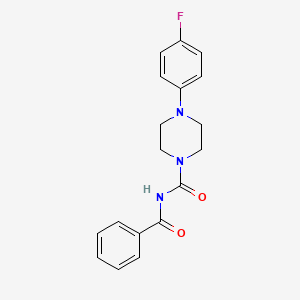
![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2872014.png)
![(4Z)-2-Tert-butyl-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2872015.png)
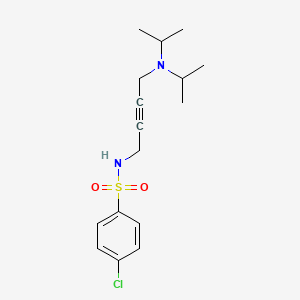
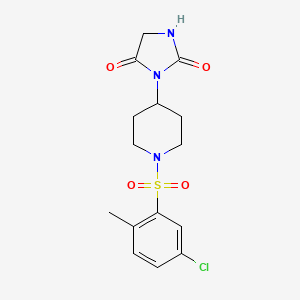
![3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2872019.png)
![1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B2872020.png)
![2-[1-(Oxane-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2872026.png)
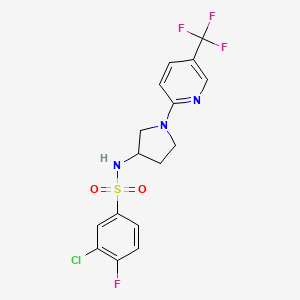

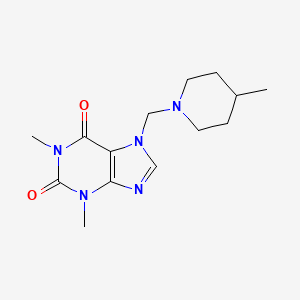
![3-oxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-5-carboxylic acid 1,1-dioxide](/img/structure/B2872030.png)
